tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide
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Overview
Description
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide is a heterocyclic compound with a unique structure that includes a sulfur atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the dioxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxathiolane compounds.
Scientific Research Applications
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom within the oxathiolane ring can participate in redox reactions, influencing cellular processes and pathways. The compound’s reactivity can lead to the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate: Lacks the dioxide functionality.
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate sulfone: Contains a sulfone group instead of the dioxide.
tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate sulfide: Contains a sulfide group instead of the dioxide.
Uniqueness
The presence of the dioxide group in tert-Butyl 4,4-dimethyl-1,2-oxathiolane-3-carboxylate 2,2-dioxide imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C10H18O5S |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-2,2-dioxooxathiolane-3-carboxylate |
InChI |
InChI=1S/C10H18O5S/c1-9(2,3)15-8(11)7-10(4,5)6-14-16(7,12)13/h7H,6H2,1-5H3 |
InChI Key |
KUYUHDVNZLKGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COS(=O)(=O)C1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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